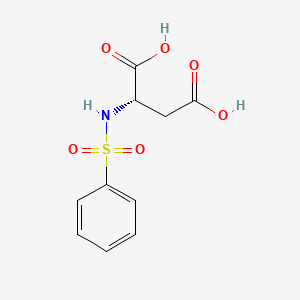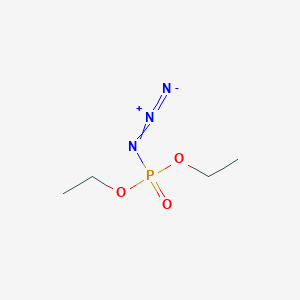![molecular formula C9H8N2O2 B8511937 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole](/img/structure/B8511937.png)
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1,8-dihydroxy naphthalene with specific reagents under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as drug development.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy Naphthalene: Known for its use in self-assembly with boronic acids.
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene: Used in thermally activated delayed fluorescence emitters.
2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl-acetic acid: Explored for its unique chemical properties.
Uniqueness
3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole stands out due to its unique structure, which allows for diverse chemical reactions and applications. Its ability to form stable host-guest complexes and its potential biological activities make it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1,8-dihydro-[1,3]dioxino[4,5-f]benzimidazole |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-12-5-13-9(6)2-8-7(1)10-4-11-8/h1-2,4H,3,5H2,(H,10,11) |
Clé InChI |
CGKMVZRIFWTYEB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C(C=C2OCO1)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one](/img/structure/B8511882.png)
![1h-Benzimidazole,6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8511893.png)



![2-Imidazolidinone,1-[2-[4-(2-methyl-3-phenyl-1h-indol-1-yl)-1-piperidinyl]ethyl]-](/img/structure/B8511932.png)
![1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol](/img/structure/B8511940.png)
![5-(Dimethylaminomethylene)-4-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophene](/img/structure/B8511947.png)

